molecular formula C16H15N5O2 B11697923 2-(1H-1,2,3-Benzotriazol-1-YL)-N'-(2-methoxybenzylidene)acetohydrazide

2-(1H-1,2,3-Benzotriazol-1-YL)-N'-(2-methoxybenzylidene)acetohydrazide

Katalognummer: B11697923
Molekulargewicht: 309.32 g/mol
InChI-Schlüssel: ZMNBZDPBVVELRE-LICLKQGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-methoxybenzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-methoxybenzylidene)acetohydrazide typically involves the condensation of 1H-1,2,3-benzotriazole with an appropriate hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-methoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The methoxybenzylidene group may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-1,2,3-Benzotriazole: A parent compound with similar structural features.

    N’-Benzylideneacetohydrazide: A related compound with a different substituent on the hydrazide moiety.

    2-Methoxybenzylidene derivatives: Compounds with similar methoxybenzylidene groups but different core structures.

Uniqueness

2-(1H-1,2,3-Benzotriazol-1-YL)-N’-(2-methoxybenzylidene)acetohydrazide is unique due to its combination of a benzotriazole moiety and a methoxybenzylidene group, which imparts distinct chemical properties and potential applications. This combination may enhance its reactivity, stability, and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C16H15N5O2

Molekulargewicht

309.32 g/mol

IUPAC-Name

2-(benzotriazol-1-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H15N5O2/c1-23-15-9-5-2-6-12(15)10-17-19-16(22)11-21-14-8-4-3-7-13(14)18-20-21/h2-10H,11H2,1H3,(H,19,22)/b17-10+

InChI-Schlüssel

ZMNBZDPBVVELRE-LICLKQGHSA-N

Isomerische SMILES

COC1=CC=CC=C1/C=N/NC(=O)CN2C3=CC=CC=C3N=N2

Kanonische SMILES

COC1=CC=CC=C1C=NNC(=O)CN2C3=CC=CC=C3N=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.